molecular formula C19H13NO3S B3118719 methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate CAS No. 241488-30-2

methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate

Cat. No. B3118719
CAS RN: 241488-30-2
M. Wt: 335.4 g/mol
InChI Key: RQNWVIFEPREBSL-KAMYIIQDSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Scientific Research Applications

Chemical Synthesis

Methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate has been utilized in various chemical synthesis processes. For instance, it was used in the synthesis of 5-[(thiophen-3-yl)amino]-1,2,4-triazines, where methyl 3-aminothiophene-2-carboxylate reacted with 3,6-diaryl-1,2,4-triazine-5-carbonitriles, resulting in nucleophilic substitution of the cyano group (Krinochkin et al., 2021).

Reactivity and Modification Studies

The compound has been a subject in studies exploring reactivity and modification of related chemical structures. For example, research on the reactivity of methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids, including methyl furan-2-carboxylate, revealed insights into their reaction mechanisms and potential applications in organic synthesis (Venter et al., 1978).

Catalysis Research

The compound has also been involved in catalysis research. A study on C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex highlighted the role of similar compounds in advancing understanding of catalytic processes (Hatanaka, Ohki, & Tatsumi, 2010).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c1-22-19(21)18-16(9-10-24-18)17-8-7-15(23-17)11-14(12-20)13-5-3-2-4-6-13/h2-11H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNWVIFEPREBSL-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate
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methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate
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methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate

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